molecular formula C12H28N2 B3051785 1,4-Butanediamine, N,N-dibutyl- CAS No. 36003-96-0

1,4-Butanediamine, N,N-dibutyl-

Cat. No.: B3051785
CAS No.: 36003-96-0
M. Wt: 200.36 g/mol
InChI Key: LDIPAUVCWRHLAM-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N,N-dibutyl- is an organic compound that belongs to the class of amines. It is a derivative of 1,4-butanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N,N-dibutyl- can be synthesized through several methods. One common method involves the reaction of 1,4-butanediamine with butyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of 1,4-butanediamine, N,N-dibutyl- often involves the use of biocatalytic processes. These processes utilize enzymes to catalyze the reaction between 1,4-butanediamine and butyl halides, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Butanediamine, N,N-dibutyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-butanediamine, N,N-dibutyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediamine, N,N-dibutyl- is unique due to the presence of butyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N',N'-dibutylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPAUVCWRHLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395139
Record name 1,4-Butanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36003-96-0
Record name 1,4-Butanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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